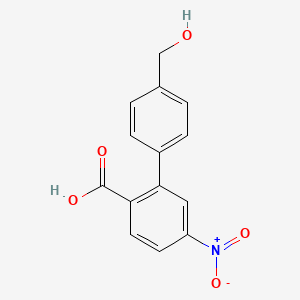
3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid (3-HMF-5-TBA) is an important organic compound that is widely used in many scientific research applications. It is also known as 4-hydroxy-3-trifluoromethylphenylacetic acid (4-H-3-TPA) or 4-hydroxy-3-trifluoromethylbenzoic acid (4-H-3-TBA). 3-HMF-5-TBA is a white crystalline solid with a melting point of 163-164°C and a boiling point of 230°C. It is soluble in hot water, ethanol, and chloroform, and is insoluble in cold water. It is commercially available in 95% purity and is used in various applications in the field of organic chemistry.
Scientific Research Applications
3-HMF-5-TBA is used in various scientific research applications such as the synthesis of organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological effects. It is also used in the synthesis of other compounds such as 4-hydroxy-3-trifluoromethylbenzaldehyde (4-H-3-TBAld), 4-hydroxy-3-trifluoromethylbenzene (4-H-3-TBz), and 4-hydroxy-3-trifluoromethylbenzoyl chloride (4-H-3-TBCl).
Mechanism of Action
The mechanism of action of 3-HMF-5-TBA is based on its ability to act as an acid catalyst in various organic reactions. It acts as a proton donor in the synthesis of organic compounds, and as a Lewis acid in the formation of covalent bonds. It is also capable of forming complexes with transition metals and can be used as a ligand in coordination chemistry.
Biochemical and Physiological Effects
3-HMF-5-TBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as reduce inflammation. It has also been shown to reduce the levels of certain hormones in the body, such as cortisol and testosterone. In addition, it has been shown to have an anti-cancer effect on certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-HMF-5-TBA in laboratory experiments are its high purity, low cost, and ease of use. It is also non-toxic and does not cause any adverse reactions when used in the laboratory. The main limitation of using 3-HMF-5-TBA is its instability when exposed to light and air. It should therefore be stored in a dark, cool, and dry place.
Future Directions
The future direction of research involving 3-HMF-5-TBA includes further investigation into its biochemical and physiological effects, as well as its potential applications in the fields of medicine and pharmacology. It could also be used to synthesize new organic compounds and materials. In addition, further research could be conducted to determine its potential as an antiviral, antifungal, or anti-cancer agent. Finally, 3-HMF-5-TBA could be used in the development of new drug delivery systems.
Synthesis Methods
The synthesis of 3-HMF-5-TBA is achieved through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with trifluoromethanesulfonic acid in dichloromethane to form 4-hydroxy-3-trifluoromethylbenzoic acid (4-H-3-TBA). The second step involves the reaction of 4-H-3-TBA with sodium hypochlorite to form 3-(4-hydroxymethylphenyl)-5-trifluoromethylbenzoic acid (3-HMF-5-TBA).
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-7,19H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKADHYEDFKSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689124 |
Source


|
| Record name | 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-07-5 |
Source


|
| Record name | 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














